![molecular formula C16H15F2NO4 B2553962 3-(((3,4-Difluorophenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione CAS No. 369398-61-8](/img/structure/B2553962.png)

3-(((3,4-Difluorophenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

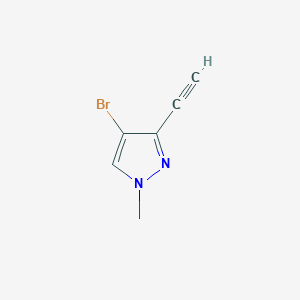

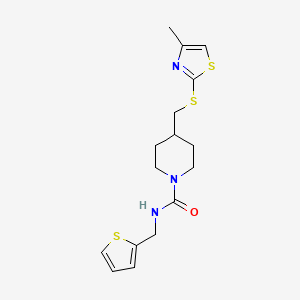

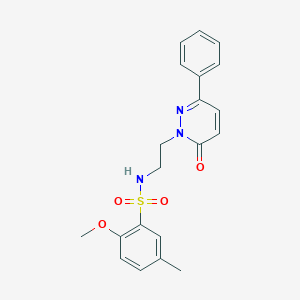

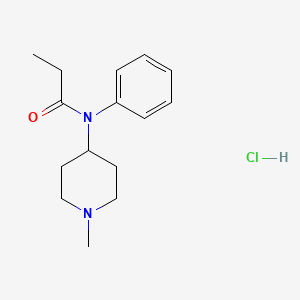

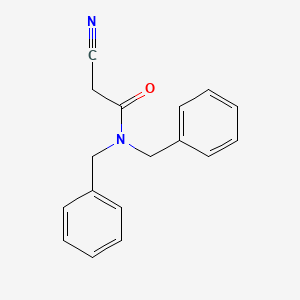

The compound “3-(((3,4-Difluorophenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione” is a complex organic molecule. It contains a spiro[5.5]undecane group, which is a type of cycloalkane . It also contains a 3,4-difluorophenyl group, which is a phenyl group (a ring of six carbon atoms, similar to benzene) with fluorine atoms attached to the 3rd and 4th carbon atoms .

Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of the spiro[5.5]undecane group and the 3,4-difluorophenyl group .Applications De Recherche Scientifique

Electrochemical Behavior

The electrochemical behavior of similar spiro compounds, specifically 1-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones, has been investigated in non-aqueous media. The main product of electrolytic oxidation is N-(1-aminocyclohexanecarbonyl)oxamic acid, with the main product of reduction being the alcohol, alongside traces of the dimer. This research highlights the redox potential and mechanisms of these compounds, which could be extrapolated to related compounds like 3-(((3,4-Difluorophenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione (Abou-Elenien et al., 1991).

Structural Analysis and Synthesis

Research on novel spiro compounds containing 1,5-dioxaspiro[5.5]undecane-2,4-dione frameworks has been conducted, demonstrating their synthesis and characterization through X-ray single-crystal diffraction, IR, and elemental analysis. These studies provide insight into the molecular structures and potential applications of such compounds in materials science and chemistry (Zeng et al., 2010).

Crystal Structure and Conformation

The crystal structures of related compounds have been determined, showing how the polar hydantoin groups in these molecules aggregate via hydrogen bonding, forming a layered structure. This research contributes to our understanding of the molecular conformations and interactions of spiro compounds in the solid state, which could inform their applications in material science and drug design (Todorov et al., 2009).

Synthesis and Characterization

The synthesis and characterization of poly-spiro compounds, such as 3,15-poly{7,11,18,21-tetraoxa-trispiro[5.2.2.5.2.2]henicosane}, have been described, highlighting the methods and NMR characterization techniques used. This research underlines the synthetic approaches to spiro compounds and their detailed analysis, which is crucial for developing new materials and pharmaceuticals (Wei Rong-bao, 2010).

Mécanisme D'action

Spiro Compounds

The compound “3-(((3,4-Difluorophenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione” is a type of spiro compound . Spiro compounds are organic compounds that have two or more rings that share only one atom, the ‘spiro atom’, which in this case is a quaternary carbon . The spiro atom introduces elements of three-dimensionality into the molecule, which can have significant effects on its chemical and biological properties .

Dioxaspiro Undecane Derivatives

This compound is also a derivative of dioxaspiro undecane . These types of compounds have been studied for their intriguing conformational and configurational aspects . The stereochemistry of these compounds has been extensively investigated, and they exhibit a helical disposition of the six-membered rings .

Propriétés

IUPAC Name |

3-[(3,4-difluoroanilino)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2NO4/c17-12-5-4-10(8-13(12)18)19-9-11-14(20)22-16(23-15(11)21)6-2-1-3-7-16/h4-5,8-9,19H,1-3,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNZXHVNOZDJDEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)OC(=O)C(=CNC3=CC(=C(C=C3)F)F)C(=O)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(2-hydroxyphenyl)-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2553879.png)

![3-chloro-4-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2553882.png)

![4-fluoro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-methylbenzene-1-sulfonamide](/img/structure/B2553890.png)

![N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B2553891.png)

![(E)-2-(4-chlorophenyl)-5-(2-ethoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2553894.png)

![(E)-N'-{4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonyl}-N,N-dimethylmethanimidamide](/img/structure/B2553895.png)

![ethyl 2-(7-{[(tert-butoxy)carbonyl]amino}-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetate](/img/structure/B2553898.png)